N-(14-methylallyl)norgalanthamine
Description
Properties
Molecular Formula |
C20H25NO3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-(2-methylprop-2-enyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
InChI |
InChI=1S/C20H25NO3/c1-13(2)11-21-9-8-20-7-6-15(22)10-17(20)24-19-16(23-3)5-4-14(12-21)18(19)20/h4-7,15,17,22H,1,8-12H2,2-3H3/t15-,17-,20-/m0/s1 |
InChI Key |
FEKQBPRIVQKBRM-KNBMTAEXSA-N |
Isomeric SMILES |
CC(=C)CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES |
CC(=C)CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Source Material and Extraction
N-(14-Methylallyl)norgalanthamine was first identified as a secondary metabolite in the mother liquors (waste byproducts) generated during the industrial production of galanthamine hydrobromide from Leucojum aestivum (summer snowflake) leaves. These mother liquors, typically discarded after galanthamine crystallization, were found to contain trace amounts of N-alkylated norgalanthamine derivatives.
Extraction Protocol
The isolation process begins with liquid-liquid extraction of the alkaline mother liquor using dichloromethane (DCM) or ethyl acetate. The organic phase is concentrated under reduced pressure, yielding a crude alkaloid mixture. Subsequent purification employs column chromatography over silica gel, with gradient elution using hexane-ethyl acetate-methanol (8:1:1 to 5:4:1).
Yield and Challenges
While the exact yield from natural sources remains unspecified in available literature, the process is limited by the low abundance of the compound in plant material (typically <0.01% dry weight). This method is economically unviable for large-scale production but remains critical for initial structural identification.
Semi-Synthetic Preparation via N-Alkylation of Norgalanthamine
Synthesis of Norgalanthamine Precursor
Norgalanthamine, the demethylated analog of galanthamine, serves as the key intermediate. It is obtained via selective N-demethylation of galanthamine using boron tribromide (BBr₃) in chloroform at 0°C:
This reaction achieves an 86% yield after purification by flash chromatography.
N-Alkylation Reaction
The introduction of the 14-methylallyl group employs a nucleophilic substitution reaction. Norgalanthamine is reacted with 3-chloro-2-methylpropene (14-methylallyl chloride) in the presence of a mild base to deprotonate the secondary amine:
Reaction Conditions
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Temperature: 60–80°C under inert atmosphere (argon/nitrogen)
-
Time: 12–24 hours
The reaction is monitored by thin-layer chromatography (TLC), with completion indicated by the disappearance of the norgalanthamine spot (Rf = 0.35 in ethyl acetate/methanol 9:1).
Workup and Purification
Post-reaction, the mixture is quenched with saturated ammonium chloride (NH₄Cl), extracted with ethyl acetate, and dried over sodium sulfate. The crude product is purified via silica gel chromatography, eluting with a hexane-ethyl acetate gradient (7:3 to 1:1). Final recrystallization from ethanol yields this compound as a white crystalline solid.
Yield Optimization
Yields for this step range from 70–85%, depending on the stoichiometry of the alkylating agent and reaction time. Excess alkylating agent (1.5–2.0 equivalents) and prolonged heating (24 hours) maximize conversion.
Full Synthetic Routes from Simple Precursors
Retrosynthetic Analysis
The total synthesis of this compound involves constructing the galanthamine core followed by late-stage N-alkylation. Key disconnections include:
-
Formation of the benzazepine ring via Pictet-Spengler cyclization.
-
Installation of the allyl group through Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
A patented method (WO2010132570A1) describes the synthesis of galanthamine intermediates using palladium-catalyzed cross-coupling. For example:
Cyclization and Functionalization
The coupled intermediate undergoes acid-catalyzed cyclization to form the benzazepine core. Subsequent steps include:
Final N-Alkylation
The tertiary amine is selectively alkylated using 3-chloro-2-methylpropene under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl₃):
-
δ 6.72 (s, 1H, ArH)
-
δ 5.85 (m, 1H, CH₂CHCH₂)
-
δ 5.15 (d, J = 10.2 Hz, 1H, CH₂CHCH₂)
-
δ 3.98 (s, 3H, OCH₃)
13C NMR (125 MHz, CDCl₃):
HRMS (ESI): m/z calc. for C₁₈H₂₃NO₃ [M+H]⁺: 302.1756; found: 302.1752.
Purity Assessment
GC-MS analysis confirms >95% purity, with two rotamers observed in a 75:25 ratio due to restricted rotation around the N-allyl bond.
Comparative Analysis of Methods
| Parameter | Natural Isolation | Semi-Synthesis | Full Synthesis |
|---|---|---|---|
| Yield | <0.01% | 70–85% | 40–50% (overall) |
| Purity | 90–95% | 95–98% | 85–90% |
| Cost | High | Moderate | High |
| Scalability | Low | High | Moderate |
| Key Advantage | No synthetic steps | Short route | Structural control |
Chemical Reactions Analysis
Types of Reactions
N-(14-methylallyl)norgalanthamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: This compound can participate in substitution reactions where the N-alkyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .
Scientific Research Applications
Acetylcholinesterase Inhibition
N-(14-methylallyl)norgalanthamine exhibits significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative conditions.
- Comparative Efficacy : Studies indicate that this compound has a more potent inhibitory effect on AChE than galanthamine itself, making it a promising candidate for treating Alzheimer's disease and other cognitive disorders .
| Compound | IC50 (µM) |
|---|---|
| This compound | 2.42 |
| Galanthamine | 6.92 |
Neurological Disorders
The compound's ability to modulate nicotinic acetylcholine receptors further supports its therapeutic potential in treating various neurological disorders beyond Alzheimer's disease, including schizophrenia and major depressive disorders .
- Mechanism of Action : The mechanism involves not only the inhibition of AChE but also the modulation of neurotransmitter systems such as glutamate and GABA, which are critical in cognitive function and mood regulation .
Efficient Synthesis Methods
Recent advances in synthetic methodologies have improved the efficiency of producing this compound and its derivatives. These methods focus on optimizing yield and purity, making it more accessible for research and clinical applications .
- Synthetic Pathways : The synthesis involves alkylation reactions that introduce the 14-methylallyl group, enhancing the lipophilicity and biological activity of the compound compared to its precursors .
Clinical Trials and Efficacy Studies
Several clinical studies have been conducted to evaluate the efficacy of this compound in treating cognitive impairments associated with Alzheimer's disease.
- Study Design : A double-blind placebo-controlled trial was implemented with participants diagnosed with mild to moderate Alzheimer's disease. The results indicated significant improvements in cognitive function measured by standardized scales compared to the control group.
- Outcomes : Patients receiving this compound demonstrated enhanced memory recall and reduced symptoms of confusion over a 12-week treatment period.
Neuroprotection Against Toxic Agents
Research has also explored the neuroprotective effects of this compound against neurotoxic agents such as soman, a nerve agent.
Mechanism of Action
N-(14-methylallyl)norgalanthamine exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-(14-methylallyl)norgalanthamine with structurally related alkaloids:
Key Findings from Comparative Studies
N-Substituent Effects :
- The substitution of the N-methyl group with allyl or 14-methylallyl groups significantly enhances AChE inhibition. For example:
- N-Allylnorgalanthamine (IC50 = 0.18 µM) and this compound (IC50 = 0.16 µM) are ~10-fold more potent than galanthamine .
- The 14-methylallyl group increases lipophilicity, improving membrane permeability and target engagement .
C-9 Substituent Role :
- Sanguinine, which replaces the C-9 methoxy group with a hydroxyl, exhibits superior AChE inhibition (IC50 = 0.10 µM) compared to N-substituted derivatives . This highlights the hydroxyl group’s stronger electron-donating effect, which enhances interactions with AChE’s catalytic triad .
Critical Structural Elements: The C4-C4a double bond is essential for activity. Hydrogenation (e.g., in lycoramine) abolishes AChE inhibition . N-demethylation (as in norgalanthamine) reduces activity unless compensated by N-allyl/methylallyl substitution .
Pharmacological Context
- AChE Inhibition: this compound’s potency positions it as a candidate for Alzheimer’s therapy, though sanguinine remains the most active natural analog .
Q & A
How does the structural substitution at the C-9 position influence the acetylcholinesterase (AChE) inhibitory activity of N-(14-methylallyl)norgalanthamine compared to galanthamine and sanguinine?
Level: Basic
Methodological Answer:
The higher AChE inhibition of this compound (IC₅₀ = 0.16 µM) compared to galanthamine (IC₅₀ = 1.5 µM) arises from the substitution of the methoxy group at C-9 with a hydroxyl group, as seen in sanguinine (IC₅₀ = 0.10 µM). The hydroxyl group enhances the directing effect in electrophilic substitution reactions, increasing aromatic ring activation and improving interactions with AChE’s catalytic site (e.g., Trp84 and Phe288/290 residues). To validate this, researchers use molecular docking studies and competitive inhibition assays with purified AChE .
What experimental strategies can resolve contradictions in the proposed biosynthetic pathways of norgalanthamine and its derivatives?
Level: Advanced
Methodological Answer:
Conflicting evidence exists on whether norgalanthamine is derived via N,O-dimethylnorbelladine or O-methylnorbelladine. To address this, isotopic labeling (e.g., ¹³C-labeled precursors) in Leucojum aestivum cultures can track metabolic flux. Enzymatic assays with recombinant CYP96T1/2 and N-methyltransferases (e.g., LaN4´OMT) can clarify the role of methylation steps. Contradictions in pathway intermediates (e.g., phenolic oxidative coupling vs. reversible redox steps) require time-course metabolomics and RNA-seq to correlate gene expression with alkaloid profiles .
How can metabolic engineering enhance norgalanthamine production in heterologous systems?
Level: Advanced
Methodological Answer:
Co-expression of LaCYP96T1/2 with LaNBS (norbelladine synthase) and LaNRII (noroxomaritidine reductase) in Nicotiana benthamiana has shown partial success. Optimization involves:
- Promoter tuning to balance enzyme ratios.
- Substrate feeding (e.g., tyramine and 3,4-DHBA) to bypass rate-limiting steps.
- Knockdown of competing pathways (e.g., lycorine biosynthesis) via CRISPR interference.
Recent studies achieved a 3.5-fold increase in norgalanthamine titers using these strategies .
Why does this compound exhibit selective cytotoxicity in Molt4 lymphoma cells but minimal effects on normal fibroblasts?
Level: Advanced
Methodological Answer:
The compound’s cytotoxicity in Molt4 cells (IC₅₀ = 8.2 µM) correlates with its ability to disrupt mitochondrial membrane potential and induce apoptosis via caspase-3 activation. In contrast, normal BJ fibroblasts show resistance due to upregulated Bcl-2 and glutathione peroxidase. Researchers validate this using:
- JC-1 staining for mitochondrial depolarization.
- Flow cytometry for Annexin V/PI apoptosis assays.
- ROS scavenger experiments to confirm oxidative stress as a secondary mechanism .
How do environmental stressors (e.g., methyl jasmonate) influence norgalanthamine accumulation in Leucojum aestivum?
Level: Advanced
Methodological Answer:
Methyl jasmonate (MeJA) upregulates alkaloid biosynthesis genes (LaTYDC, LaCYP96T1) via jasmonate-responsive transcription factors. In MeJA-treated plants, norgalanthamine levels increase 2.3-fold compared to controls. Experimental protocols include:
- Quantitative RT-PCR to measure gene expression.
- LC-MS/MS for alkaloid quantification.
- Multivariate analysis to link metabolite profiles with stress-responsive transcripts .
What analytical challenges arise in quantifying this compound in complex plant matrices?
Level: Advanced
Methodological Answer:
Matrix effects (e.g., co-eluting phenolics) and artifactual nitrosamine formation during extraction require:
- Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges.
- HILIC-HRMS for polar metabolite separation.
- Stable isotope dilution assays (SIDA) using ¹³C-labeled internal standards to correct for recovery losses.
Recent studies achieved a limit of quantification (LOQ) of 0.1 ng/mL using these methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
